molecular formula C30H24O3 B15329242 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde

3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde

Cat. No.: B15329242
M. Wt: 432.5 g/mol
InChI Key: XZNOIZJVEVVHCQ-UHFFFAOYSA-N
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Description

3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde is a highly substituted aromatic aldehyde characterized by a central phenyl ring substituted at the 3- and 5-positions with 5-formyl-2-methylphenyl groups. The para position of the central ring is further substituted with a 4-methylbenzaldehyde moiety. This compound’s structural complexity arises from its branched topology, featuring multiple formyl (-CHO) and methyl (-CH₃) groups, which confer unique electronic and steric properties.

The compound’s synthesis likely involves iterative Friedel-Crafts alkylation or cross-coupling reactions to assemble the polyaromatic framework, followed by oxidation to introduce formyl groups. Crystallographic characterization of such complex structures typically employs software like SHELXL for refinement and ORTEP-3 for visualization .

Properties

Molecular Formula

C30H24O3

Molecular Weight

432.5 g/mol

IUPAC Name

3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde

InChI

InChI=1S/C30H24O3/c1-19-4-7-22(16-31)10-28(19)25-13-26(29-11-23(17-32)8-5-20(29)2)15-27(14-25)30-12-24(18-33)9-6-21(30)3/h4-18H,1-3H3

InChI Key

XZNOIZJVEVVHCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C2=CC(=CC(=C2)C3=C(C=CC(=C3)C=O)C)C4=C(C=CC(=C4)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig amination followed by formylation reactions . The reaction conditions often require the use of palladium catalysts, strong bases, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of halogenated derivatives or other substituted benzaldehydes.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use in drug discovery and development. The compound's structural features may contribute to the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to the benzaldehyde derivative family, distinguished by its multi-substituted aromatic core. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison of Benzaldehyde Derivatives
Compound Name Substituents Functional Groups Key Properties
3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde Formyl (-CHO), Methyl (-CH₃) at multiple positions Aldehyde, Aromatic rings High electrophilicity, steric hindrance
4-Hydroxy-3,5-dimethoxybenzaldehyde Hydroxyl (-OH), Methoxy (-OCH₃) Aldehyde, Hydroxyl, Ether Moderate electrophilicity, hydrogen-bonding capability
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea Trifluoromethyl (-CF₃), Urea (-NHCONH-) Urea, Fluorinated groups High thermal stability, lipophilicity

Key Observations:

  • Electrophilicity: The target compound’s formyl groups enhance electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions). In contrast, 4-hydroxy-3,5-dimethoxybenzaldehyde’s electron-donating methoxy and hydroxyl groups reduce electrophilicity .
  • Solubility: Polar substituents (e.g., -OH, -OCH₃) in 4-hydroxy-3,5-dimethoxybenzaldehyde improve aqueous solubility, whereas the target compound’s methyl groups may enhance organic solvent compatibility.

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